molecular formula C13H13ClN2O B5681349 (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine

(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine

Cat. No. B5681349
M. Wt: 248.71 g/mol
InChI Key: RHOVFEXGLYSZKK-UHFFFAOYSA-N
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Description

(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine, also known as CMA, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to inhibit the activity of protein kinase B (AKT), a protein that plays a role in cell growth and survival. By inhibiting AKT activity, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine may induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases. (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has also been found to have neuroprotective properties and may be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research in cancer treatment. However, one limitation of using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine. One area of research could focus on developing more efficient synthesis methods for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine to improve its yield and solubility. Additionally, further research could explore the potential use of (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in treating other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, more studies could be conducted to fully understand the mechanism of action for (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine and its potential applications in cancer treatment.
In conclusion, (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine is a compound with potential applications in various scientific research fields. Its anti-cancer activity, anti-inflammatory properties, and neuroprotective properties make it a promising candidate for further research. While there are limitations to using (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine in lab experiments, there are several future directions for research that could further our understanding of this compound and its potential applications.

Synthesis Methods

(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine and methylamine. This process yields a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine has been used in various scientific research studies, including its potential use as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, researchers found that (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine exhibited potent anti-cancer activity against multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3-chloro-4-methoxyphenyl)(3-pyridinylmethyl)amine was also found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-17-13-5-4-11(7-12(13)14)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVFEXGLYSZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(3-pyridylmethyl)aniline

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